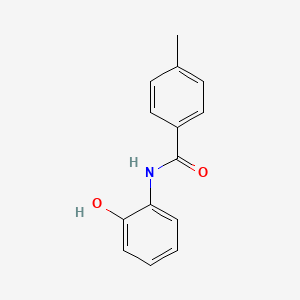

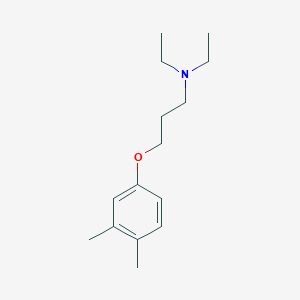

N-(2-hydroxyphenyl)-4-methylbenzamide

描述

“N-(2-hydroxyphenyl)ethanimidic acid” is also known as “2’-Hydroxyacetanilide” or “2-(acetylamino)phenol”. It belongs to the class of organic compounds known as acetanilides, which are organic compounds containing an acetamide group conjugated to a phenyl group .

Synthesis Analysis

There is a paper that discusses the synthesis of a similar compound, “N-(2-hydroxy-5-nitrophenyl)acetamide”, from 2-aminophenol . Another study presents a one-pot three-component synthesis of a related compound, "3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one" .

Molecular Structure Analysis

A study on “N-(2-hydroxyphenyl)acetamides” and derived oligomers provides some insights into the molecular structure of similar compounds . Another paper discusses the crystal and molecular structures of "N-(5-Chloro-2-hydroxy-phenyl)-acetamide" .

Chemical Reactions Analysis

The excited state relaxation dynamics of “2-(2′-hydroxyphenyl)benzothiazole” (HBT) in the gas phase and solvents have been explored experimentally and theoretically .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been discussed in a few studies .

科学研究应用

Industrial-Scale Biosynthesis

AAP biosynthesis pathways have been elucidated in microbial hosts, such as Pseudomonas chlororaphis. Genetic engineering and optimization strategies have led to impressive AAP production yields. For instance, disrupting the phenazine negative regulatory genes and adding 2-amidophenol as a precursor achieved microbial-based AAP production of up to 1209.58 mg/L . This breakthrough opens doors for sustainable AAP production from renewable resources.

Guo, S., Wang, Y., Wang, W., Hu, H., & Zhang, X. (2020). Identification of new arylamine N-acetyltransferases and enhancing 2-acetamidophenol production in Pseudomonas chlororaphis HT66. Microbial Cell Factories, 19, 105. Read more

作用机制

Target of Action

N-(2-hydroxyphenyl)-4-methylbenzamide, also known as NA-2, has been found to have significant antiproliferative effects on certain cancer cell lines . The primary targets of NA-2 are yet to be fully identified, but it is known to interact with the cytochrome P450 2C11 rat isoform .

Mode of Action

It is known that na-2 and its derivatives can induce apoptosis in human glioblastoma cells . This is achieved through the increased ratio of Bax to Bcl-2 and active Caspase-3 expression . The compound’s interaction with its targets leads to changes at the cellular level, resulting in cell growth inhibition and apoptosis .

Biochemical Pathways

NA-2 appears to affect several biochemical pathways. It has been found to induce apoptosis in cancer cells, which involves the activation of the intrinsic apoptotic pathway . This pathway is characterized by an increase in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-3 . The exact downstream effects of these changes are still under investigation.

Pharmacokinetics

It is known that the compound is metabolized by the cytochrome p450 2c11 rat isoform

Result of Action

The result of NA-2’s action is the inhibition of cell growth and the induction of apoptosis in certain cancer cells . This is achieved through the compound’s interaction with its targets and the subsequent changes in cellular processes . The molecular and cellular effects of NA-2’s action are still being investigated.

安全和危害

未来方向

Endophytes, which live in the inner tissues of healthy plants, have shown the ability to synthesize biologically active substances similar to the secondary metabolites produced by host plants. This could help accumulate many valuable drug compounds such as “N-(2-hydroxyphenyl)acetamide” in a short time period .

属性

IUPAC Name |

N-(2-hydroxyphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)14(17)15-12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDBXGKRBJJUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333118 | |

| Record name | SBB043706 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57709-82-7 | |

| Record name | SBB043706 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-piperidinyl)bicyclo[3.3.1]non-9-yl phenylcarbamate](/img/structure/B3847116.png)

![1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B3847122.png)

![1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B3847150.png)

![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)

![N-(2-methoxyethyl)-3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3847177.png)

![3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847189.png)

![1-[3-(4-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B3847213.png)